molecular formula C17H14N2O5S2 B2712034 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide CAS No. 896279-33-7

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide

Cat. No.: B2712034
CAS No.: 896279-33-7
M. Wt: 390.43
InChI Key: PTKOWKXZMVIXIA-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide is a synthetic tricyclic benzothiazole derivative intended for research and development purposes. This compound is part of a class of nitrogen-sulfur heterocycles that are of significant interest in medicinal chemistry for the exploration of novel therapeutic agents. Related benzothiazole structures have been investigated for a range of biological activities, including serving as inhibitors of carbonic anhydrase isoforms . The structural motif of the 6,7-dihydro-[1,4]dioxino benzothiazole core is a valuable scaffold in drug discovery, often explored for its potential to interact with various enzymatic targets. Researchers may utilize this compound in high-throughput screening assays, target validation studies, or as a key intermediate in the synthesis of more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)15-5-3-2-4-10(15)16(20)19-17-18-11-8-12-13(9-14(11)25-17)24-7-6-23-12/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKOWKXZMVIXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxino Moiety: The dioxino ring can be introduced through a series of reactions involving dihydroxy compounds and appropriate reagents.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzothiazole-dioxino intermediate with 2-(methylsulfonyl)benzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its potential biological activity may be explored for therapeutic applications.

Medicine

    Antimicrobial Activity: Preliminary studies might investigate its efficacy against various microbial strains.

    Cancer Research: The compound could be evaluated for its potential anti-cancer properties.

Industry

    Chemical Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound could be used in the formulation of new drugs.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects depends on its specific application. For example:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: The compound could disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

The compound’s closest structural analog is N-(6,7-dihydro-[1,4]dioxino[2′,3′:4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (), which replaces the methylsulfonyl group with a 4-methoxyphenylsulfonyl moiety. Key differences include:

  • Steric Profile : The bulkier 4-methoxyphenyl group may hinder binding interactions in biological systems compared to the smaller methylsulfonyl substituent.

Comparison with Sulfonamide-Containing Agrochemicals

lists sulfonamide-based pesticides (e.g., sulfentrazone, mefluidide), which share the sulfonyl functional group but differ in core structures. For example:

Compound Name Core Structure Substituents Application
Target Compound Benzothiazole-dioxane 2-Methylsulfonylbenzamide Undocumented
Sulfentrazone () Triazole-dihydro Difluoromethyl, trifluoromethyl Herbicide
Mefluidide () Acetamide Trifluoromethylsulfonylamino Plant growth regulator

The target compound’s benzothiazole-dioxane core may confer distinct photostability or metabolic resistance compared to triazole or linear acetamide backbones in commercial agrochemicals.

Research Findings and Implications

Stability and Reactivity

The methylsulfonyl group enhances hydrolytic stability compared to methoxy-substituted analogs (), as electron-withdrawing groups reduce susceptibility to nucleophilic attack. This property aligns with sulfentrazone’s agrochemical durability () .

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Feature Target Compound Analog Sulfentrazone ()
Core Structure Benzothiazole-dioxane Benzothiazole-dioxane Triazole-dihydro
Sulfonyl Substituent Methylsulfonyl 4-Methoxyphenylsulfonyl Trifluoromethyl
Molecular Weight (approx.) ~400 g/mol¹ ~450 g/mol¹ ~387 g/mol
Key Functional Groups NH, SO₂, benzamide NH, SO₂, acetamide CF₃, NH, SO₂

¹Calculated based on molecular formulas in and .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide is a complex organic compound notable for its potential biological activities. This article synthesizes available data on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzothiazole moiety fused with a dioxin ring. Its molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S and it possesses a molecular weight of 320.36 g/mol. The compound's structure can be represented as follows:

IUPAC Name N 6 7 dihydro 1 4 dioxino 2 3 f 1 3 benzothiazol 2 yl 2 methylsulfonylbenzamide\text{IUPAC Name N 6 7 dihydro 1 4 dioxino 2 3 f 1 3 benzothiazol 2 yl 2 methylsulfonylbenzamide}

1. Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The presence of the sulfonamide group in this compound may enhance its interaction with microbial targets.

Microbial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliWeak activity
Candida albicansNotable antifungal activity

2. Anticancer Potential

Recent investigations into the anticancer properties of benzothiazole derivatives suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. For instance:

  • Mechanism : The compound may interfere with the cell cycle by targeting specific kinases involved in cell division.
  • Case Study : In vitro studies demonstrated that similar compounds led to significant reductions in viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes that are crucial for various biological pathways:

  • Carbonic Anhydrase Inhibition : Preliminary data suggest that this compound may act as an inhibitor of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
  • Cholinesterase Activity : Some related compounds have shown potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of benzothiazole derivatives. For example:

  • A study published in ResearchGate explored the synthesis of various benzothiazole compounds and their biological activities, noting that modifications to the sulfonamide group significantly influenced their antimicrobial efficacy .
  • Another investigation highlighted the synthesis of N-substituted benzothiazoles and their potential as therapeutic agents against resistant bacterial strains.

Q & A

Q. How can researchers align studies of this compound with broader theoretical frameworks (e.g., enzyme inhibition models)?

  • Methodological Answer : Link findings to established models like competitive/non-competitive inhibition kinetics. For example, use Lineweaver-Burk plots to classify inhibition type and correlate with molecular docking results. Incorporate QSAR models to predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .

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